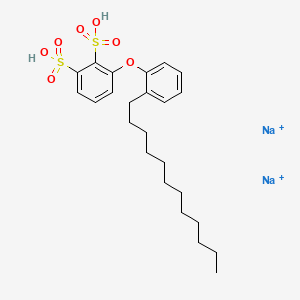
Disodium (dodecylphenoxy)benzenedisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to lower the surface tension of liquids, making it an effective detergent and emulsifier. This compound is particularly valued in the formulation of cleaning agents, personal care products, and in the petroleum industry for its role in enhancing oil recovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) typically involves the sulfonation of dodecylphenol followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Dodecylphenol is reacted with sulfur trioxide or chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to prevent over-sulfonation.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a sulfonation reactor where dodecylphenol and sulfur trioxide are continuously fed and reacted.
Neutralization and Purification: The sulfonic acid is neutralized with sodium hydroxide, and the product is purified through filtration and drying to obtain the final sodium salt.
Chemical Reactions Analysis
Types of Reactions
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic groups to sulfinic or thiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Produces sulfonic acid derivatives.
Reduction: Forms sulfinic or thiol derivatives.
Substitution: Results in nitrated or halogenated aromatic compounds.
Scientific Research Applications
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in the petroleum industry to improve oil recovery and in cleaning products for its effective surfactant properties.
Mechanism of Action
The primary mechanism by which benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include:
Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.
Oil-Water Interfaces: Enhances the emulsification of oil in water, improving oil recovery in petroleum applications.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but different molecular structure.
Sodium lauryl sulfate: A common surfactant in personal care products, known for its foaming properties.
Sodium xylene sulfonate: Used as a hydrotrope to enhance the solubility of other compounds in aqueous solutions.
Uniqueness
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) is unique due to its dual sulfonic acid groups, which provide enhanced surfactant properties compared to single sulfonic acid group compounds. This makes it particularly effective in applications requiring strong emulsification and detergency.
Properties
CAS No. |
51196-72-6 |
|---|---|
Molecular Formula |
C24H34Na2O7S2+2 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
disodium;3-(2-dodecylphenoxy)benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-13-17-21(20)31-22-18-14-19-23(32(25,26)27)24(22)33(28,29)30;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1 |
InChI Key |
XDVCWEGZPJGEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















